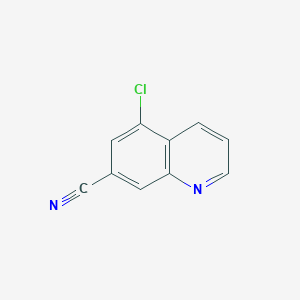

5-Chloroquinoline-7-carbonitrile

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis and Materials Science Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the architecture of a vast array of functional molecules. nih.govwikipedia.org Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores its versatility and importance. researchgate.nettaylorandfrancis.com In medicinal chemistry, quinoline is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov This has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. researchgate.netnih.govrsc.org

The functionalization of the quinoline ring at various positions is a key strategy for modulating the pharmacological and physicochemical properties of its derivatives. nih.govrsc.org Researchers can fine-tune the biological activity, selectivity, and pharmacokinetic profiles of these compounds by introducing different substituents. rsc.orgorientjchem.org This adaptability makes the quinoline framework a fertile ground for the discovery of new therapeutic agents. nih.govrsc.org

Beyond its role in medicinal chemistry, the quinoline scaffold is also a valuable component in materials science. researchgate.net Its planar aromatic structure and the presence of a nitrogen atom give rise to unique electronic and photophysical properties. These characteristics are harnessed in the design of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. nih.gov The ability to modify the quinoline core allows for the precise tuning of these properties to meet the specific demands of various applications.

Strategic Importance of Halogen and Nitrile Functional Groups in Molecular Design

The strategic incorporation of halogen and nitrile functional groups into molecular structures is a powerful tool in modern molecular design, offering a means to modulate a compound's physical, chemical, and biological properties. acs.orgnih.gov

Halogen atoms , particularly chlorine, are frequently introduced to enhance the therapeutic potential of drug candidates. nih.gov The presence of a halogen can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net Furthermore, halogens can participate in various noncovalent interactions, including the increasingly recognized halogen bond. acs.orgnih.gov A halogen bond is a directional interaction between a covalently bonded halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. acs.orgnih.gov This interaction, distinct from hydrogen bonding, provides an additional tool for rational drug design, enabling enhanced binding affinity and selectivity for biological targets. researchgate.netresearchgate.netrsc.org The strength of the halogen bond can be tuned by changing the halogen atom (I > Br > Cl), offering a subtle yet powerful means of optimizing molecular interactions. acs.orgnih.gov

The nitrile group (-C≡N) is another versatile functional group with significant applications in medicinal chemistry and materials science. nih.govnumberanalytics.com From a chemical perspective, the nitrile group is a highly polar and reactive moiety. fiveable.menumberanalytics.com It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, which can be crucial for molecular recognition at a biological target. nih.govnih.gov In drug design, the nitrile group is often used as a bioisostere for other functional groups, such as ketones or even hydroxyl groups, to improve metabolic stability and pharmacokinetic properties. nih.gov Its electron-withdrawing nature can also influence the electronic properties of an aromatic ring to which it is attached, thereby affecting its reactivity and interactions. nih.gov The nitrile group is also a valuable synthetic intermediate, as it can be readily converted into other functional groups like amines, carboxylic acids, and various heterocycles. numberanalytics.com

Academic Research Perspectives on Quinoline-Based Compounds

Academic research on quinoline-based compounds is a vibrant and expansive field, driven by the scaffold's proven track record in delivering molecules with significant biological activity and material properties. acs.orgnih.gov A major focus of current research is the development of novel synthetic methodologies to access functionalized quinolines with greater efficiency and selectivity. rsc.orgrsc.org This includes the exploration of C-H activation strategies, which allow for the direct introduction of functional groups onto the quinoline core, minimizing the need for pre-functionalized starting materials and reducing synthetic steps. researchgate.netrsc.org

In the realm of medicinal chemistry, researchers are actively investigating new applications for quinoline derivatives. There is a strong emphasis on developing new anticancer agents, with studies focusing on the synthesis and evaluation of quinoline-based compounds that can overcome drug resistance. researchgate.netresearchgate.net The investigation of quinoline-hydrazones, for instance, has yielded compounds with potent cytotoxic activity against a broad range of cancer cell lines. nih.gov Furthermore, the anti-infective properties of quinolines continue to be a major area of research, with ongoing efforts to develop new treatments for malaria, tuberculosis, and various bacterial and fungal infections. nih.govnih.gov

The hybridization of the quinoline scaffold with other pharmacologically active moieties is another promising research avenue. nih.govresearchgate.net This strategy aims to create multifunctional molecules that can hit multiple biological targets, potentially leading to enhanced efficacy and a lower likelihood of developing resistance. researchgate.net

Scope and Objectives of the Research Outline

This article provides a focused examination of the chemical compound 5-Chloroquinoline-7-carbonitrile . The primary objective is to present a comprehensive overview of its chemical characteristics and its significance within the context of contemporary chemical research. The scope is strictly limited to the topics detailed in the provided outline, ensuring a thorough and targeted discussion.

The article will begin by exploring the foundational importance of the quinoline scaffold and the strategic roles of its chloro and nitrile functional groups. This will be followed by a detailed presentation of the known chemical and physical properties of this compound, supported by tabulated data. The subsequent sections will delve into the established and potential synthetic routes for this compound, as well as its documented and prospective applications in various research domains.

By adhering to this structured outline, the article aims to deliver a scientifically accurate and informative resource for researchers and students interested in the chemistry and potential utility of this compound.

Chemical and Physical Properties of this compound

The specific properties of this compound are crucial for understanding its behavior in chemical reactions and its potential applications. While a comprehensive experimental dataset for this specific compound is not widely available in the public domain, its properties can be inferred from data on structurally similar compounds and from computational predictions.

| Property | Value | Source |

| CAS Number | 122868-36-4 | sigmaaldrich.com |

| Molecular Formula | C10H5ClN2 | sigmaaldrich.com |

| Molecular Weight | 188.62 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | sigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound can be approached through various established methods for the functionalization of the quinoline ring. A common strategy involves the introduction of the chloro and nitrile groups onto a pre-existing quinoline scaffold.

One plausible synthetic route could start from a suitable quinoline precursor, such as a quinoline with a leaving group at the 5-position and a group at the 7-position that can be converted to a nitrile. For example, a Sandmeyer reaction on a 7-amino-5-chloroquinoline (B8286338) could yield the desired product.

Alternatively, the synthesis could proceed through the construction of the quinoline ring itself from appropriately substituted aniline (B41778) and a three-carbon synthon.

A specific, though not fully detailed, synthetic approach for a related compound, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, starts from 4,7-dichloroquinoline (B193633). mdpi.com This highlights the use of substituted quinolines as versatile starting materials. The synthesis of other functionalized quinolines often involves the magnesiation of chloroquinolines followed by reaction with various electrophiles. durham.ac.uk The synthesis of 5,7-dichloro-8-hydroxy-quinoline has been achieved by chlorinating 8-hydroxy-quinoline. google.com

Research Applications of this compound

The unique combination of a quinoline scaffold with chloro and nitrile functional groups suggests that this compound could be a valuable building block in several areas of chemical research.

Role as a Precursor in the Synthesis of Novel Heterocyclic Compounds

The reactivity of both the chloro and nitrile groups makes this compound an attractive precursor for the synthesis of more complex heterocyclic systems. The chlorine atom at the 5-position can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. The nitrile group at the 7-position is also highly versatile and can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. This dual reactivity allows for the stepwise or simultaneous elaboration of the molecule, providing access to a diverse library of novel quinoline derivatives.

Potential Applications in Medicinal Chemistry as a Scaffold for Drug Discovery

Given the well-established pharmacological importance of the quinoline nucleus, this compound represents a promising scaffold for drug discovery. nih.govrsc.org The chloro substituent can contribute to enhanced binding affinity and improved pharmacokinetic properties. nih.govresearchgate.net The nitrile group can act as a key interaction point with biological targets or be used as a handle for further chemical modification. nih.govnih.gov

Derivatives of 7-chloroquinoline (B30040) have shown significant potential as anticancer agents. nih.gov For example, 7-chloroquinolinehydrazones have demonstrated potent cytotoxic activity against a variety of cancer cell lines. nih.gov The presence of the nitrile group in this compound could offer new avenues for the design of novel anticancer compounds. Furthermore, the 7-chloroquinoline moiety is a key structural feature in several antimalarial drugs, and derivatives of this compound could be explored for their anti-infective properties. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5ClN2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

5-chloroquinoline-7-carbonitrile |

InChI |

InChI=1S/C10H5ClN2/c11-9-4-7(6-12)5-10-8(9)2-1-3-13-10/h1-5H |

InChI Key |

RBOYTHXXPXMNHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Cl)C#N)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloroquinoline 7 Carbonitrile and Analogous Quinoline Carbonitriles

Classical and Established Quinoline (B57606) Annulation Reactions

Numerous named reactions, many discovered in the late 19th century, form the bedrock of quinoline synthesis. iipseries.orgwikipedia.orgjptcp.comnih.gov These methods typically involve the condensation and cyclization of substituted anilines with various carbonyl-containing compounds. The synthesis of a specifically substituted derivative like 5-Chloroquinoline-7-carbonitrile via these classical routes would necessitate starting with appropriately substituted precursors, such as a 3-chloro-5-aminobenzonitrile.

The Skraup synthesis is a cornerstone reaction for producing quinolines, involving the treatment of an aniline (B41778) with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.orgslideshare.net The reaction proceeds through the in-situ formation of acrolein from glycerol, which then acts as the α,β-unsaturated carbonyl component in a subsequent Doebner-von Miller type reaction. nih.gov

Key Features of the Skraup Reaction:

Reactants: Aniline (or a derivative), glycerol.

Conditions: Strong acid (e.g., H₂SO₄), an oxidizing agent (e.g., nitrobenzene, arsenic pentoxide), and heat. slideshare.net

Mechanism: Involves dehydration of glycerol to acrolein, Michael addition of the aniline, cyclization, and subsequent oxidation to form the aromatic quinoline ring. iipseries.org

For the synthesis of this compound, the hypothetical starting material would be 3-chloro-5-aminobenzonitrile. However, the harsh, strongly acidic, and oxidative conditions of the Skraup reaction can be a significant limitation, potentially leading to the degradation of sensitive functional groups like nitriles or causing unwanted side reactions. Modern adaptations sometimes employ milder conditions or alternative reagents to improve yields and substrate scope. nih.gov

| Reaction | Starting Materials (General) | Reagents & Conditions | Product Type | Applicability to Target |

| Skraup Reaction | Aniline, Glycerol | H₂SO₄, Nitrobenzene, Heat | Unsubstituted or Substituted Quinolines | Requires 3-chloro-5-aminobenzonitrile; harsh conditions may be incompatible with the nitrile group. |

The Friedländer synthesis provides a more convergent and often milder route to quinolines. It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or aldehyde). alfa-chemistry.comjk-sci.comorganicreactions.orgnih.gov This method is highly versatile for producing polysubstituted quinolines. nih.govorganic-chemistry.org

To apply this to this compound, one could theoretically start with 2-amino-6-chlorobenzaldehyde and a three-carbon component that would introduce the nitrile at the correct position, such as 3-oxopropanenitrile, followed by cyclization. The choice of acid or base catalyst can significantly influence the reaction's outcome and efficiency. alfa-chemistry.comjk-sci.com

Key Features of the Friedländer Synthesis:

Reactants: 2-aminoaryl aldehyde or ketone, a compound with an α-methylene group.

Conditions: Acid or base catalysis (e.g., H₂SO₄, NaOH, p-toluenesulfonic acid), often with heating. alfa-chemistry.comjk-sci.com

Mechanism: Involves an initial aldol-type condensation to form a β-amino enone or enal, followed by intramolecular cyclization and dehydration. alfa-chemistry.com

| Reaction | Starting Materials (General) | Reagents & Conditions | Product Type | Applicability to Target |

| Friedländer Condensation | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base catalyst, Heat | 2,3-Disubstituted Quinolines | Requires a suitable 2-amino-6-chlorobenzaldehyde or ketone precursor and a nitrile-containing carbonyl compound. |

The Doebner-von Miller reaction is a variation of the Skraup synthesis that directly uses an α,β-unsaturated aldehyde or ketone instead of generating it in situ from glycerol. wikipedia.orgwikipedia.org It is a widely used method for preparing 2- and/or 4-substituted quinolines. nih.gov The reaction of an aniline with an α,β-unsaturated carbonyl compound is typically promoted by a Brønsted or Lewis acid. wikipedia.org

The mechanism is believed to involve a conjugate addition of the aniline, followed by cyclization and oxidation. acs.orgnih.gov A key challenge can be controlling the regioselectivity, as different addition and cyclization pathways are possible. acs.org Applying this method to synthesize this compound would require a complex and specifically substituted α,β-unsaturated carbonyl precursor in addition to the substituted aniline.

| Reaction | Starting Materials (General) | Reagents & Conditions | Product Type | Applicability to Target |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Lewis or Brønsted acid catalyst | 2- and/or 4-Substituted Quinolines | Requires both a substituted aniline and a complex substituted α,β-unsaturated carbonyl precursor. |

The Pfitzinger reaction utilizes isatin (or a substituted derivative) as the starting material, which is condensed with a carbonyl compound in the presence of a base. wikipedia.org The reaction opens the isatin ring to form an isatoic acid intermediate, which then condenses with the carbonyl partner and cyclizes to yield a quinoline-4-carboxylic acid. organicreactions.org

This method, while effective, would require a multi-step sequence to arrive at this compound. A 4-chloro-6-cyanoisatin would be needed as a starting material, and the resulting carboxylic acid at the 4-position would have to be removed in a subsequent step.

| Reaction | Starting Materials (General) | Reagents & Conditions | Product Type | Applicability to Target |

| Pfitzinger Synthesis | Isatin, Carbonyl compound | Base (e.g., NaOH, KOH) | Quinoline-4-carboxylic acids | Requires a substituted isatin and subsequent decarboxylation, adding steps to the synthesis. |

This group of related reactions provides various routes to substituted quinolines, particularly those bearing hydroxyl or alkyl/aryl groups.

Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikipedia.org A subsequent thermal cyclization yields a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.orgmdpi.comablelab.eu This is a powerful method for building the quinoline core, and starting with 3-chloro-5-aminobenzonitrile could be a viable route to an intermediate that could be further modified to the target compound. iipseries.org

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. wikipedia.orgwikipedia.org Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures via an enamine intermediate) or 2-quinolones (at higher temperatures via an anilide intermediate). jptcp.compharmaguideline.comnih.govsynarchive.com

Knorr Synthesis: A related reaction to the Conrad-Limpach, the Knorr synthesis specifically involves the acid-catalyzed cyclization of a β-ketoanilide to form a 2-hydroxyquinoline (2-quinolone). wikipedia.orgdrugfuture.comsynarchive.com

Combes Synthesis: This reaction uses an aniline and a β-diketone, which are condensed under acidic conditions to form 2,4-disubstituted quinolines. iipseries.orgdrugfuture.comwikipedia.org

Riehm Synthesis: In this method, an arylamine is heated with a ketone in the presence of a catalyst like aluminum chloride or phosphorus pentachloride to produce quinoline derivatives. iipseries.orgdrugfuture.com

Niementowski Synthesis: This reaction condenses anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline (4-quinolone) derivatives. wikipedia.orgwikipedia.orgdrugfuture.com

| Reaction | Starting Materials (General) | Typical Product |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylate |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline or 2-Quinolone |

| Knorr | β-Ketoanilide | 2-Hydroxyquinoline |

| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinoline |

| Riehm | Arylamine, Ketone | Substituted Quinoline |

| Niementowski | Anthranilic acid, Ketone/Aldehyde | 4-Hydroxyquinoline |

Modern and Advanced Synthetic Strategies for Quinoline-Carbonitriles

While classical methods build the quinoline core from the ground up, modern strategies often focus on efficiency, greener conditions, and the late-stage functionalization of a pre-formed quinoline ring.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate many of the classical quinoline syntheses, including the Friedländer and Gould-Jacobs reactions. ablelab.eutandfonline.comresearchgate.net Microwave-assisted organic synthesis (MAOS) often leads to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. nih.govbenthamdirect.comacs.org This approach represents a significant refinement of established procedures, making them more efficient and environmentally benign. researchgate.net

Transition-Metal-Catalyzed C-H Functionalization: A paradigm shift in synthetic chemistry, transition-metal-catalyzed C-H functionalization allows for the direct introduction of functional groups onto the quinoline scaffold, obviating the need for pre-functionalized starting materials. nih.govrsc.org This is particularly relevant for introducing the carbonitrile group at the C7 position of a pre-existing 5-chloroquinoline (B16772).

Recent advancements have focused on achieving site-selectivity, enabling the functionalization of positions that are traditionally difficult to access. nih.govacs.org Palladium, rhodium, and copper are common catalysts used for these transformations. mdpi.com A hypothetical modern approach to this compound could involve:

Synthesis of 5-chloroquinoline via a classical method.

Regioselective C-H cyanation at the C7 position using a palladium catalyst and a cyanide source.

These advanced methods offer unparalleled efficiency and atom economy, providing powerful tools for the synthesis of complex quinoline derivatives. nih.govmdpi.com

Multi-Component Reaction (MCR) Strategies

Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to quinoline-carbonitrile synthesis. These strategies are prized for their operational simplicity and the ability to rapidly generate molecular diversity.

Povarov, Gewald, and Ugi Reaction Implementations

The Povarov, Gewald, and Ugi reactions are powerful MCRs that have been successfully employed for the synthesis of a variety of heterocyclic scaffolds, including quinolines. iipseries.orgrsc.org

The Povarov reaction typically involves the formal [4+2] cycloaddition of an in situ-generated N-arylimine with an electron-rich alkene to produce tetrahydroquinolines, which can be subsequently oxidized to quinolines. iipseries.orgnih.gov While direct examples leading to this compound are not prevalent in the literature, the principles of the Povarov reaction can be adapted. For instance, a three-component reaction between an appropriately substituted aniline, an aldehyde, and an alkene bearing a cyano group precursor could theoretically yield the desired quinoline-carbonitrile framework. A notable variation involves a molecular iodine-mediated formal [3 + 2 + 1] cycloaddition of methyl ketones, arylamines, and styrenes, which expands the scope of the traditional Povarov reaction. organic-chemistry.org

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. thieme-connect.comresearchgate.net The mechanism involves an initial Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. thieme-connect.comchemrxiv.org While the direct application of the Gewald reaction to form a quinoline ring is not its primary use, the principles of condensing activated methylene compounds are relevant. Conceptually, a modified approach using an appropriately substituted aminobenzaldehyde or aminoketone could potentially lead to a quinoline-carbonitrile structure, although this is not a conventional application of the Gewald reaction.

The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. researchgate.net Its application in the synthesis of quinoline scaffolds often involves a post-Ugi transformation, such as an intramolecular cyclization. For example, the quinoline substructure can be incorporated into the amine component of the Ugi reaction to generate complex molecules. nih.gov While direct synthesis of this compound via a standard Ugi reaction is unlikely, a multi-step sequence involving an Ugi reaction to assemble key fragments followed by a cyclization-aromatization step could be a viable, albeit more complex, strategy.

One-Pot Condensation Approaches for Substituted Quinoline-Carbonitriles

One-pot condensation reactions are a cornerstone of MCR strategies for synthesizing substituted quinoline-carbonitriles, offering a streamlined process that avoids the isolation of intermediates. A common and effective method is a variation of the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as malononitrile.

This approach has been successfully utilized for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles. organic-chemistry.org In a typical procedure, a mixture of an aniline, an aromatic aldehyde, and malononitrile are reacted in the presence of a catalyst. Various catalysts and reaction conditions have been explored to optimize these syntheses, often focusing on green chemistry principles.

For example, L-proline has been used as an effective catalyst for the three-component reaction of anilines, aldehydes, and malononitrile in water, a green solvent. acs.org Microwave-assisted synthesis in neat water has also been reported to produce 2-amino-4-arylquinoline-3-carbonitriles in high yields and short reaction times. Another approach utilizes ammonium (B1175870) chloride as a simple and inexpensive catalyst in ethanol.

The general reaction scheme for the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles is as follows:

A general scheme representing the one-pot, three-component synthesis of 2-amino-4-arylquinoline-3-carbonitriles from an aniline, an aromatic aldehyde, and malononitrile.

Below is a table summarizing various conditions reported for this type of one-pot synthesis:

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| L-proline (20 mol%) | Water | Reflux | 12 h | High |

| L-proline (5 mol%) | Water (MW) | 90 | 30 s | up to 99 |

| NH4Cl (10 mol%) | Ethanol | 80 | - | up to 92 |

| None | Ethanol | Reflux | 1-2 h | Good |

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis offers powerful and versatile tools for the regioselective synthesis of quinoline-carbonitriles, often proceeding under mild conditions with high functional group tolerance. Palladium, copper, and rhodium are prominent metals employed in these transformations.

Palladium-Catalyzed Cross-Coupling Methods for Regioselective Synthesis

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods can be applied to the synthesis of substituted quinolines with high regioselectivity. For instance, a palladium-catalyzed one-pot synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes has been reported. rsc.org This approach provides an alternative route to the quinoline core.

A modified Friedländer quinoline synthesis can also be achieved using a recyclable palladium catalyst. In this method, a 2-aminobenzyl alcohol reacts with a ketone in the presence of a palladium catalyst and a base. knu.ac.kr The regioselective synthesis of 3,4-disubstituted quinolines from simple alkenes has been achieved via anti-Markovnikov selectivity under palladium catalysis, utilizing molecular oxygen as the terminal oxidant. rsc.org These methods, while not directly producing a 7-carbonitrile, demonstrate the power of palladium catalysis in controlling the substitution pattern on the quinoline ring.

Copper-Mediated Tandem Reactions for Quinoline-Carbonitrile Formation

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of quinoline derivatives. Copper-mediated tandem reactions are particularly attractive as they allow for the sequential formation of multiple bonds in a single pot.

A notable example is the regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles through a copper-mediated tandem process. rsc.orgrsc.org This reaction involves the Knoevenagel condensation of an ortho-bromobenzaldehyde with an active methylene nitrile, followed by a copper-catalyzed reductive amination and subsequent intramolecular cyclization. rsc.org Another copper-catalyzed tandem aerobic oxidative cyclization has been developed for the synthesis of polysubstituted quinolines from 2-vinylanilines or 2-arylanilines and 2-methylquinolines via C(sp3)-H or C(sp2)-H bond functionalization, using dioxygen as the oxidant. nih.gov Furthermore, a copper-catalyzed dual cyclization approach has been developed for the synthesis of quinindoline derivatives, which involves the initial formation of an indole substructure followed by a copper-catalyzed C-N coupling to furnish the quinoline subunit. nih.gov

Rhodium-Catalyzed Ortho-C–H Bond Activation

Rhodium-catalyzed C–H bond activation has become a powerful strategy for the direct functionalization of unactivated C–H bonds, offering a highly efficient and atom-economical route to substituted aromatic compounds. This methodology has been successfully applied to the synthesis of quinolines.

For example, the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines leads to the formation of 2-aminophenyl enones, which can then be cyclized to produce diversely substituted quinolines. nih.govacs.org This method is characterized by its mild reaction conditions and broad functional group tolerance. acs.org Another approach involves the rhodium-catalyzed annulation of anilines with alkynic esters to synthesize quinoline carboxylates with excellent regioselectivity. This reaction is proposed to proceed via the ortho C–H activation of the arylamine.

Furthermore, studies on the rhodium-promoted C–H bond activation of quinoline and its derivatives have shown that the heteroring is preferentially activated over the carbocyclic ring, and the position of activation can be directed by substituents on the quinoline core. nih.gov While direct application to the synthesis of this compound is yet to be extensively reported, these rhodium-catalyzed C–H activation strategies hold significant promise for the regioselective construction of such challenging substitution patterns.

Cobalt and Copper-Assisted C–H Bond Activation

Transition metal-catalyzed carbon-hydrogen (C-H) bond activation has become a powerful tool for the efficient synthesis of complex organic molecules, including quinoline derivatives. Cobalt and copper, being abundant and cost-effective metals, have garnered significant attention in this field.

Cobalt-Catalyzed Synthesis: Cobalt catalysis has been effectively employed for the synthesis of quinoline skeletons through C-H activation pathways. One notable method involves the ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles, providing a convenient one-pot synthesis of quinolines under mild conditions. mdpi.com Another approach, developed by the Wei Yi team, utilizes a Co(III)-catalyzed cyclization of acetophenones and anilines, which demonstrates broad functional group tolerance and results in high yields of various quinoline structures. mdpi.com These methods showcase the utility of cobalt in facilitating the cascade C-H activation and heteroannulation reactions required for quinoline ring formation. mdpi.com

While these methods are broadly applicable, the synthesis of specific isomers like this compound would depend on the strategic choice of substituted anilines and appropriate coupling partners. The functionalization of 8-aminoquinoline compounds has also been achieved using cobalt catalysts, operating through a Single Electron Transfer (SET) mechanism for remote C-H functionalization. shu.ac.uk

Copper-Catalyzed Synthesis: Copper catalysts have also proven valuable in the synthesis of functionalized quinolines. The Tiwari group developed an efficient one-pot reaction to access 3-substituted quinoline derivatives from saturated ketones and anthranils, catalyzed by copper acetate. mdpi.com Furthermore, copper-catalyzed methods have been reported for the remote C-H functionalization of 8-aminoquinolines. shu.ac.ukkaust.edu.sa These reactions, which can introduce a variety of functional groups, often proceed via a single-electron-transfer (SET) process. For instance, a copper-catalyzed sulfonylation at the C5 position of 8-aminoquinoline has been demonstrated to work under mild conditions with a broad substrate scope. kaust.edu.sa The use of copper catalysis also extends to the C2 alkylation of quinoline N-oxides. mdpi.com

| Catalyst | Starting Materials | Product Type | Key Features |

| Cobalt (Ligand-Free) | 2-Aminoaryl alcohols and ketones/nitriles | Quinolines and Quinazolines | One-pot synthesis, mild conditions. mdpi.com |

| Co(III) Complex | Acetophenones and anilines | Various quinoline skeletons | Broad functional group tolerance, high yields. mdpi.com |

| Copper Acetate | Saturated ketones and anthranils | 3-Substituted quinolines | Efficient one-pot reaction. mdpi.com |

| Copper Catalyst | 8-Aminoquinolines | C5-functionalized quinolines | Remote C-H activation via SET mechanism. shu.ac.ukkaust.edu.sa |

Iron-Catalyzed Quinoline Synthesis

The use of iron, an earth-abundant and environmentally benign metal, offers a sustainable alternative to precious metal catalysts in organic synthesis. Iron-catalyzed reactions for quinoline synthesis have been developed, demonstrating high efficiency and atom economy.

One prominent method is the iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org This protocol provides access to a wide range of substituted quinolines, including highly substituted and fused polycyclic systems, in high yields without the need for an activating agent. rsc.org A single-atom iron catalyst has shown superior performance in this transformation compared to homogeneous and nanocatalyst systems. organic-chemistry.org

Another versatile approach is the iron(III)-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes. chemistryviews.org This method, using inexpensive FeCl₃ as the catalyst and oxygen as the oxidant, yields 2,4-disubstituted quinolines and is characterized by its broad substrate scope and the absence of hazardous byproducts. chemistryviews.org Mechanistic studies suggest the reaction may proceed through an electrophilic aromatic substitution (SEAr) type cyclization. chemistryviews.org Additionally, iron-photocatalyzed couplings involving decarboxylation reactions have been used for the alkylation of quinoline derivatives. mdpi.com

| Catalyst System | Reactants | Product | Key Advantages |

| Iron Catalyst | α-2-Aminoaryl alcohols, Secondary alcohols | Substituted quinolines | Atom-economical, acceptorless dehydrogenation. rsc.org |

| FeCl₃ / O₂ | Aldehydes, Amines, Styrenes | 2,4-Disubstituted quinolines | Inexpensive catalyst, broad substrate scope, environmentally friendly. chemistryviews.org |

| Single-Atom Iron | Amino alcohols, Ketones/alcohols | Functionalized quinolines | Outperforms other catalyst systems. organic-chemistry.org |

Oxidative Annulation and Cyclization Strategies

Oxidative annulation and cyclization represent a major class of reactions for quinoline synthesis, often involving the formation of the heterocyclic ring through an oxidation step that leads to aromatization.

Photo-Induced Oxidative Dehydrogenation Coupling/Aromatization

Visible-light-mediated synthesis has emerged as a green and sustainable approach in organic chemistry. Photo-induced oxidative dehydrogenation offers a mild pathway to construct quinoline scaffolds. researchgate.net This strategy often involves a photocatalyst that, upon irradiation, initiates a reaction cascade involving cyclization and subsequent oxidation to the aromatic quinoline. For instance, a visible-light-mediated aerobic dehydrogenation using titanium dioxide as a catalyst allows for the synthesis of various substituted quinolines. organic-chemistry.org Another method employs anthraquinone as an organic photocatalyst to achieve the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols at room temperature, using DMSO as the oxidant. organic-chemistry.org

Furthermore, metal-free, visible-light-mediated radical azidation of cyclopropenes has been developed for quinoline synthesis, which is particularly effective for producing valuable 4-trifluoromethylquinolines. nih.gov The reaction likely proceeds through the cyclization of an iminyl radical. nih.gov

Aerobic Oxidation Pathways for Quinoline Derivatives

Aerobic oxidation, utilizing molecular oxygen from the air as the terminal oxidant, is a highly desirable and environmentally friendly synthetic strategy. nih.govresearchgate.net Palladium-catalyzed aerobic oxidation has been successfully applied to synthesize disubstituted quinolines. mdpi.com In one such pathway, a π-allylpalladium species is formed, which, after a series of steps including nucleophilic attack by water and oxidation by O₂, leads to a cinnamaldehyde intermediate that ultimately cyclizes to form the quinoline ring. mdpi.com

Visible-light photoredox catalysis in the presence of air has also been used for the selective C1–H/C4–H carbonylation of N-methylene iminium salts. nih.govresearchgate.netrsc.org A ruthenium complex can act as a switch; in its presence, the oxidation of quinoliniums occurs at the C4 position to form 4-quinolones. nih.govresearchgate.netrsc.org Microbial aerobic degradation also presents a pathway for the oxidation of quinolines, typically initiating at the C-2 position to form lactams, though other positions can be functionalized depending on the substrate and microorganism. rsc.org

Electrophilic Cyclization Methods

Electrophilic cyclization provides a direct route to functionalized quinolines, particularly halogenated derivatives. A widely used method involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.govacs.org This reaction is promoted by various electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), affording 3-haloquinolines in moderate to good yields. nih.govacs.org The proposed mechanism involves the coordination of the electrophile to the alkyne, forming an intermediate that undergoes intramolecular nucleophilic attack by the aniline's aromatic ring, followed by oxidation to the quinoline. acs.org

This methodology tolerates a range of functional groups on the aniline ring. For example, anilines bearing electron-withdrawing ester groups can be successfully cyclized. acs.org The regioselectivity of the cyclization has also been studied, showing that for substrates like 3-nitroaniline, cyclization occurs preferentially ortho to the nitro group. acs.org A similar strategy using the electrophilic cyclization of 1-azido-2-(2-propynyl)benzene has also been developed to synthesize substituted quinolines. acs.org

| Electrophile | Substrate | Product | Reference |

| ICl, I₂, Br₂, PhSeBr | N-(2-alkynyl)anilines | 3-Halogen/Selenium-containing quinolines | nih.gov |

| I₂ | 1-Azido-2-(2-propynyl)benzene | 4-Iodo-2-substituted quinolines | acs.org |

| Hg(OTf)₂ | N-(2-alkynyl)anilines | 3-Unsubstituted quinolines | nih.gov |

Radical-Mediated Cyclization Reactions (e.g., Iminyl Radical Cyclization)

Radical cyclizations offer unique pathways for the synthesis of heterocyclic compounds like quinolines, often proceeding under mild conditions. Iminyl radicals, in particular, are versatile intermediates for constructing nitrogen-containing rings.

One approach involves the N-bromosuccinamide (NBS)-mediated radical reaction of precursors derived from arylamines. nih.gov Under visible light, NBS can generate a bromine radical, which initiates a cascade that forms a radical imine. This imine then undergoes cyclization with the aryl ring, and subsequent oxidation rearomatizes the ring to yield 3-substituted quinolines. nih.govmdpi.com

Iminyl radicals can also be generated from vinyl azides. acs.org A cascade radical cyclization involving a 1,5-hydrogen shift can lead to quinoline derivatives. acs.org The intramolecular 6-endo-trig radical cyclization of an intermediate onto a phenyl ring, driven by aromatization, is a key step in this transformation. acs.org Another method involves the visible-light-mediated reaction of cyclopropenes with an azide (B81097) radical source, which is thought to proceed through the cyclization of an iminyl radical intermediate. nih.gov These radical-based methods provide powerful tools for accessing diverse and functionalized quinoline structures.

Rearrangement Reactions Leading to Quinoline-Carbonitriles (e.g., Truce–Smiles Rearrangement)

The Truce–Smiles rearrangement, a powerful carbon-carbon bond-forming reaction, has been explored for the synthesis of quinoline scaffolds. This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. While a direct application to this compound is not extensively documented, the synthesis of analogous quinoline-carbonitriles demonstrates the potential of this methodology.

A notable example is the synthesis of 2,3-disubstituted quinoline-4-carbonitriles through a Truce–Smiles rearrangement of phenacyl-4-nitrobenzenesulfonamides. In this process, 2-aminobenzyl cyanide derivatives undergo sulfonylation and subsequent reaction with 2-haloketones. The resulting intermediates, when subjected to basic conditions, trigger the Truce–Smiles rearrangement, leading to intramolecular C-arylation and subsequent cyclization to form the quinoline ring. researchgate.net Although this specific example leads to quinoline-4-carbonitriles, the underlying principles could be adapted for the synthesis of other regioisomers, including 7-carbonitrile derivatives, by carefully selecting the starting materials. The reaction's success is often dependent on the electronic nature of the migrating aryl group and the stability of the intermediate Meisenheimer complex. lakeheadu.ca

The versatility of the Truce-Smiles rearrangement is highlighted by its applicability to a variety of substrates, including those with nitrile tether functionalization, and its facilitation by microwave irradiation, which can lead to increased yields. lakeheadu.ca

Organocatalytic and Metal-Free Synthetic Routes (e.g., L-Proline Catalysis)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and metal-free alternative to traditional catalytic systems. L-proline, a naturally occurring amino acid, has been widely used as a catalyst for the synthesis of various heterocyclic compounds, including quinoline derivatives. nih.govwikipedia.org Its bifunctional nature, possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid) moiety, allows it to activate both nucleophiles and electrophiles. nih.gov

L-proline has been successfully employed in multicomponent reactions for the synthesis of functionalized quinolines. For instance, it catalyzes the one-pot synthesis of polyhydroquinoline derivatives through a four-component Hantzsch reaction, demonstrating its efficiency in promoting complex transformations in an environmentally benign manner. researchgate.net While a specific application of L-proline for the direct synthesis of this compound is not prominently reported, its utility in constructing the quinoline core is well-established.

In the context of quinoline-carbonitrile synthesis, L-proline could potentially catalyze the condensation of an appropriately substituted 2-aminobenzaldehyde or 2-aminobenzonitrile with a suitable carbonyl compound containing a nitrile group. The reaction often proceeds through an enamine-based mechanism, where L-proline activates the carbonyl compound. nih.gov A significant advantage of L-proline catalysis is its compatibility with aqueous media, further enhancing its green credentials. rsc.orgoiccpress.com For example, L-proline has been used to catalyze a four-component sequential reaction "on water" to synthesize complex heterocyclic ortho-quinones derived from quinoline. rsc.org

A one-pot, L-proline-catalyzed aza-Wittig cascade reaction has also been reported for the synthesis of 2- and 3-substituted quinolines, showcasing the diverse reactivity that can be achieved with this organocatalyst. nih.gov Although a direct synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines using L-proline was questioned in one study, the broader applicability of L-proline in quinoline synthesis remains significant. mdpi.com

Green Chemistry Principles in Quinoline-Carbonitrile Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of quinoline-carbonitriles is no exception, with significant efforts directed towards developing more sustainable processes.

Microwave-Assisted Synthesis (MAS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govacs.orgfrontiersin.org The direct interaction of microwave irradiation with the polar molecules in the reaction mixture results in efficient and uniform heating.

In the context of quinoline synthesis, microwave irradiation has been shown to significantly improve the efficiency of various reactions, including those for preparing chloro-substituted quinolines. For instance, the synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives has been achieved using microwave irradiation. jmpas.com Another example is the microwave-assisted synthesis of 4-Chloro-10-methyl-pyrido[3,2-g]quinolin-3-carbonitrile. mdpi.com These examples underscore the potential of MAOS for the rapid and efficient synthesis of halogenated quinoline-carbonitriles like this compound.

The benefits of MAOS are often highlighted in comparative studies. For example, a particular quinoline synthesis that required several hours under conventional heating was completed in minutes with significantly higher yields under microwave irradiation. rsc.org This acceleration is attributed to the rapid heating and potential non-thermal microwave effects.

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis (MAS) | Reference |

| Quinoline Synthesis | 4 hours, 75% yield | 2 minutes, 91% yield | rsc.org |

| Friedländer Quinoline Synthesis | 34% average yield | 72% average yield | rsc.org |

| Quinoline-fused 1,4-benzodiazepines | 62-65% yield | 92-97% yield | rsc.org |

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the use of often hazardous and volatile organic solvents, reduces waste, and simplifies product purification. Several solvent-free methods have been developed for the synthesis of quinoline derivatives. academie-sciences.frresearchgate.netynu.edu.cn

For example, the Friedländer annulation, a classic method for quinoline synthesis, has been successfully carried out under solvent-free conditions using various catalysts, including 1,3-disulfonic acid imidazolium hydrogen sulfate, which also acts as a recyclable ionic liquid catalyst. This approach has been applied to the synthesis of a range of substituted quinolines, including those with chloro substituents. The reaction of 2-aminobenzophenone with ethyl acetoacetate under solvent-free conditions at 70°C in the presence of this catalyst proceeds efficiently.

Montmorillonite K-10, a solid acid catalyst, has also been employed for the solvent-free synthesis of various heterocyclic compounds, including quinoline derivatives. mdpi.comsemanticscholar.org The use of solid catalysts in solvent-free reactions often allows for easy separation and recycling of the catalyst, further enhancing the green credentials of the process.

Utilization of Environmentally Benign Solvents (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)

When a solvent is necessary, the use of environmentally benign alternatives to traditional organic solvents is a crucial aspect of green chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. As mentioned earlier, L-proline has been shown to effectively catalyze multicomponent reactions for the synthesis of quinoline derivatives in aqueous media. rsc.orgoiccpress.com

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with unique properties such as low volatility, high thermal stability, and tunable solvent properties, making them attractive alternatives to conventional organic solvents. orgchemres.org The synthesis of quinoline derivatives has been reported in deep eutectic solvents, for instance, a mixture of choline chloride and zinc chloride has been used as both the solvent and catalyst for the cyclization coupling of 2-aminoacetophenone and aromatic alkynes to produce 2,4-disubstituted quinolines with high yields. ccspublishing.org.cn Similarly, a deep eutectic solvent composed of choline chloride and tin(II) chloride has been employed as an efficient and recoverable medium for the synthesis of quinoline derivatives. daneshyari.com

Solid Acid Catalysis and Recyclable Catalytic Systems (e.g., Nafion NR50, Montmorillonite K-10)

The use of solid acid catalysts offers several advantages over traditional homogeneous acid catalysts, including ease of separation from the reaction mixture, reduced corrosion and environmental pollution, and the potential for recyclability and reuse.

Nafion NR50 , a perfluorinated resin-sulfonic acid, is a highly stable and reusable solid acid catalyst that has been effectively used in quinoline synthesis. organic-chemistry.orgmdpi.com It has been successfully employed in the environmentally friendly Friedländer synthesis of polysubstituted quinolines under microwave irradiation. organic-chemistry.orgresearchgate.netsemanticscholar.org The catalyst demonstrates high efficiency and can be recycled multiple times without a significant loss of activity. organic-chemistry.orgmdpi.com For example, in the synthesis of 2-ethyl-3-methylquinolines, Nafion® NR50 was reused for 10 cycles with no obvious change in yield. mdpi.com This methodology has been applied to a wide range of substrates, including those with halogen substituents, indicating its potential for the synthesis of compounds like this compound. organic-chemistry.org

| Catalyst | Reaction | Conditions | Recyclability | Reference |

| Nafion NR50 | Friedländer Quinoline Synthesis | Microwave, Ethanol | Reusable for multiple cycles | organic-chemistry.orgresearchgate.netsemanticscholar.org |

| Nafion NR50 | Synthesis of 2-ethyl-3-methylquinolines | Microwave | Reused 10 times with no significant loss of activity | mdpi.com |

Montmorillonite K-10 , a type of clay, is another inexpensive, non-corrosive, and environmentally benign solid acid catalyst. mdpi.comias.ac.inresearcher.lifepreprints.orgnih.gov It possesses both Brønsted and Lewis acid sites and has been widely used in various organic transformations, including the synthesis of quinoline derivatives. semanticscholar.orgias.ac.inresearcher.life Its high surface area and the ability to be used under solvent-free conditions make it an attractive catalyst for green synthesis. mdpi.com For instance, Li+ modified nanoporous Na+-montmorillonite has been used as a novel nanocatalyst for the solvent-free synthesis of quinolines via Friedländer annulation, achieving high yields in short reaction times. researchgate.net The catalyst could be easily recovered and reused. mdpi.comresearcher.life

Electrocatalytic Methodologies

Transition metal-catalyzed cyanation is a widely utilized approach for the preparation of aromatic nitriles. nih.gov The application of electrochemistry to these transformations can facilitate the crucial catalyst regeneration steps and provide precise control over the reaction potential. Research in this area has largely focused on the use of nickel and cobalt catalysts for the cyanation of aryl halides. acs.orgrhhz.net

One relevant approach involves the cobalt-catalyzed electrochemical cross-coupling of functionalized phenyl halides with 4-chloroquinoline derivatives. rhhz.netacs.org In these reactions, a sacrificial iron anode is often employed, and the presence of pyridine (B92270) is essential for stabilizing the electrochemically generated low-valent cobalt species that is active in the catalytic cycle. rhhz.net This methodology demonstrates the feasibility of C-C bond formation at the quinoline core under electrochemical conditions.

Furthermore, numerous studies have detailed the nickel-catalyzed cyanation of aryl chlorides. acs.orgnih.govorganic-chemistry.org These protocols often utilize inexpensive and relatively non-toxic cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). acs.orgorganic-chemistry.org While not always strictly "electrocatalytic" in the sense of direct electrolysis of the substrate, these methods often rely on electrochemical principles, such as the in-situ reduction of a nickel(II) precatalyst to the active nickel(0) species using a chemical reductant like zinc powder. organic-chemistry.org The principles of these reactions could be adapted to a truly electrocatalytic system where the reducing equivalents are supplied by a cathode.

Mechanistic studies suggest that these nickel-catalyzed cyanations typically proceed through a Ni(0)/Ni(II) catalytic cycle. organic-chemistry.org An additive such as 4-(Dimethylamino)pyridine (DMAP) can play a crucial role in activating the zinc cyanide and facilitating the transmetalation step. organic-chemistry.org The adaptation of such a system to an electrochemical setup would involve the cathodic regeneration of the active Ni(0) catalyst, thus avoiding the use of stoichiometric metallic reductants.

The table below summarizes the conditions for analogous nickel-catalyzed cyanation reactions of aryl chlorides, which could serve as a starting point for the development of an electrocatalytic synthesis of this compound.

| Catalyst System | Cyanide Source | Ligand | Additive | Solvent | Temperature (°C) | Substrate Scope |

|---|---|---|---|---|---|---|

| NiCl₂·6H₂O / Zn | Zn(CN)₂ | dppf | DMAP | NMP | 80 | Aryl/Heteroaryl Chlorides |

| Ni(II) precatalyst | K₄[Fe(CN)₆] | JosiPhos | TBAHS | t-AmylOH / H₂O | 100 | (Hetero)aryl Chlorides and Bromides |

| NiCl₂(dppp) | CO₂ / NH₃ | Triphos | PhSiH₃ / Zn | DMA | 100 | Aryl Chlorides |

Table 1. Selected Nickel-Catalyzed Cyanation Methodologies for Aryl Halides. (dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DMAP = 4-(Dimethylamino)pyridine; NMP = N-Methyl-2-pyrrolidone; JosiPhos = a class of ferrocenyl phosphine (B1218219) ligands; TBAHS = Tetrabutylammonium hydrogen sulfate; dppp = 1,3-Bis(diphenylphosphino)propane; Triphos = 1,1,1-Tris(diphenylphosphinomethyl)ethane; DMA = Dimethylacetamide).

The development of a specific electrocatalytic method for the synthesis of this compound would likely involve the adaptation of these nickel or cobalt-based systems. Key variables to optimize would include the choice of catalyst and ligand, the cyanide source, the electrode materials, the solvent and supporting electrolyte, and the applied cell potential or current density.

Chemical Reactivity and Derivatization Strategies of 5 Chloroquinoline 7 Carbonitrile

Transformations of the Nitrile Functional Group in Quinoline-Carbonitriles

The nitrile group at the C7 position of 5-chloroquinoline-7-carbonitrile is a key functional handle for a variety of chemical transformations. Its conversion into other functional groups or its participation in cyclization reactions allows for the synthesis of diverse derivatives.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, typically proceeding through an amide intermediate under either acidic or basic conditions. While specific literature detailing the hydrolysis of this compound is not abundant, the general mechanisms for nitrile hydrolysis are well-established and applicable.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide yield the corresponding carboxylic acid, 5-chloroquinoline-7-carboxylic acid. Common reagents for this transformation include aqueous solutions of strong acids like hydrochloric acid or sulfuric acid, often with heating.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. This amide subsequently undergoes further hydrolysis to the carboxylate salt, which upon acidic workup, provides the carboxylic acid.

An alternative route to quinoline (B57606) carboxylic acids involves the oxidation of a corresponding methyl group. For instance, 7-chloro-8-methylquinoline (B132762) derivatives have been oxidized to 7-chloroquinoline-8-carboxylic acids using nitric acid in the presence of a vanadium catalyst. google.com This highlights the synthesis of related chloroquinoline carboxylic acid structures, though via a different synthetic strategy.

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst Type | Reagents | Intermediate | Product |

|---|---|---|---|

| Acid-Catalyzed | H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄), Heat | Amide | Carboxylic Acid |

Nucleophilic Additions Leading to Annulated Heterocyclic Systems

The nitrile group is an excellent precursor for the construction of fused heterocyclic rings. One of the most significant reactions in this category is the formation of tetrazole rings. The reaction of quinoline nitriles with azide (B81097) sources, typically sodium azide, can lead to the formation of tetrazolo[1,5-a]quinolines. This transformation is a [3+2] cycloaddition reaction. For example, the synthesis of tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives has been achieved from the corresponding 2-chloroquinoline-3-carbaldehydes, which are first converted to the tetrazoloquinoline scaffold and then the nitrile is introduced. bohrium.comdocumentsdelivered.com This indicates that a nitrile group on a quinoline ring is compatible with and can be a part of a tetrazole-fused system. The fusion of a tetrazole ring to the quinoline system is of pharmacological interest as it can enhance biological activity. bohrium.comnih.gov

The general synthesis involves reacting the nitrile with an azide salt, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to form the tetrazole ring. This strategy, applied to this compound, would be expected to yield a tetrazole fused to the pyridine (B92270) part of the quinoline ring system.

Reactivity of the Chlorinated Quinoline Core

The this compound molecule possesses a chlorinated quinoline core that is subject to various substitution and functionalization reactions. The chlorine atom and the C-H bonds of the heterocyclic rings are all potential sites for derivatization.

Electrophilic Aromatic Substitution (EAS) Investigations

In quinoline, electrophilic aromatic substitution (EAS) generally occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring is deactivating, making the attached ring less reactive towards electrophiles. Therefore, substitution is directed to the carbocyclic ring, primarily at the C5 and C8 positions.

Nucleophilic Aromatic Substitution (NAS) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for haloquinolines. The chlorine atom at the C5 position of this compound can potentially be displaced by various nucleophiles. However, the reactivity of halogens on the benzene ring of quinoline towards SNAr is generally lower than those on the pyridine ring (e.g., at C2 or C4). The electron-withdrawing nature of the pyridine ring activates halogens at the C2 and C4 positions towards nucleophilic attack.

Despite the lower reactivity, substitution at C5 can be achieved, often requiring forcing conditions or metal catalysis. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atom, leading to a diverse array of 5-substituted quinoline derivatives. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) involves a successful SNAr at the C4 position with morpholine (B109124). mdpi.com While this is at a different position, it demonstrates the utility of SNAr reactions on chloroquinolines.

C-H Functionalization Strategies at Various Positions (e.g., C3-H)

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the derivatization of heterocyclic compounds, offering a more atom-economical approach than traditional cross-coupling reactions. For the quinoline scaffold, various positions are amenable to C-H functionalization, often directed by the nitrogen atom or other substituents.

The C3 position of the quinoline ring is a potential site for C-H functionalization. While the electron-deficient nature of the pyridine ring generally disfavors electrophilic attack, it makes certain C-H bonds susceptible to other types of activation, such as metal-catalyzed processes. For example, the synthesis of 7-chloroquinoline (B30040) derivatives has been accomplished through metal-halogen exchange followed by reaction with electrophiles, and also via selective deprotonation strategies. durham.ac.uk Although not a direct C-H functionalization, this shows the possibility of introducing substituents at specific positions on the chloroquinoline core. The development of new catalytic systems is continuously expanding the scope of direct C-H functionalization on such heterocyclic systems.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloroquinoline-7-carboxylic acid |

| Amide |

| Carboxylate Salt |

| Imidic acid |

| 7-Chloro-8-methylquinoline |

| 7-Chloroquinoline-8-carboxylic acid |

| Tetrazolo[1,5-a]quinoline |

| Tetrazolo[1,5-a]quinoline-4-carbonitrile |

| 2-Chloroquinoline-3-carbaldehyde |

| Sodium azide |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |

| 4,7-Dichloroquinoline |

Palladium-Catalyzed Transformations for Further Structural Diversity

The inherent reactivity of the chloro and cyano functionalities on the this compound scaffold, coupled with the quinoline ring system, makes it a versatile substrate for palladium-catalyzed cross-coupling reactions. These transformations are instrumental in generating a diverse array of derivatives with potential applications in medicinal chemistry and materials science. Key among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of aryl, alkynyl, and amino moieties, respectively.

The Suzuki-Miyaura coupling reaction, a robust method for forming carbon-carbon bonds, has been successfully applied to chloroquinolines. libretexts.orgresearchgate.netyoutube.com This reaction typically involves the coupling of an aryl or vinyl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netyoutube.com For substrates like this compound, this would enable the introduction of various aryl or heteroaryl groups at the 5-position, leading to the synthesis of biaryl and heteroaryl-aryl quinoline structures. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with potentially coordinating nitrogen heterocycles. organic-chemistry.org While direct examples with this compound are not extensively documented in the provided results, the successful coupling of other chloroquinolines, such as 4,7-dichloroquinoline, with arylboronic acids underscores the feasibility of this approach. researchgate.net

The Sonogashira coupling provides a powerful means to introduce alkyne functionalities, which are valuable handles for further chemical modifications. organic-chemistry.orgwikipedia.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.org The application of Sonogashira coupling to this compound would yield 5-alkynylquinoline-7-carbonitriles. These derivatives can serve as precursors for more complex structures through subsequent reactions of the alkyne group. The efficiency of the Sonogashira coupling with chloroaromatics can be influenced by the choice of catalyst and ligands, with specific systems developed to address the lower reactivity of aryl chlorides compared to bromides or iodides. researchgate.net

Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of this compound, this transformation would allow for the introduction of a wide range of amino groups at the 5-position, leading to a library of 5-aminoquinoline-7-carbonitrile derivatives. The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has significantly expanded the scope and functional group tolerance of this reaction. wikipedia.orglibretexts.orgnumberanalytics.com The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are critical for successful coupling. uwindsor.ca

Finally, cyanation reactions offer a route to introduce or modify the nitrile group. While this compound already possesses a cyano group, palladium-catalyzed cyanation methods could be relevant for the synthesis of related dinitrile compounds or for isotopic labeling studies. researchgate.netorganic-chemistry.orgresearchgate.netnih.gov These reactions often utilize cyanide sources like potassium hexacyanoferrate(II) or trimethylsilyl (B98337) cyanide. researchgate.netorganic-chemistry.org

The strategic application of these palladium-catalyzed transformations to the this compound core opens up vast possibilities for creating novel molecules with tailored electronic and steric properties for various scientific investigations.

Metal-Mediated Transformations and Ligand Development

Beyond palladium catalysis, other metal-mediated transformations play a significant role in the derivatization of quinoline systems and the development of novel ligands. The quinoline scaffold itself, particularly with its nitrogen atom, can act as a ligand for various transition metals, influencing the catalytic activity and selectivity of chemical reactions.

The synthesis of functionalized quinolines can be achieved through the generation of organometallic intermediates. For instance, the use of mixed lithium-magnesium reagents has enabled the preparation of a library of functionalized quinolines under mild conditions. durham.ac.uk This approach involves the generation of a quinoline-based organomagnesium intermediate that can then react with various electrophiles to introduce diverse functional groups. durham.ac.uk While not specifically detailing this compound, this methodology highlights a powerful strategy for C-C bond formation on the quinoline ring.

The development of new ligands is crucial for advancing metal-catalyzed reactions. Quinoline derivatives themselves are often incorporated into ligand structures. The electronic and steric properties of the quinoline moiety can be fine-tuned by substituents, thereby modulating the behavior of the resulting metal complex. For example, the synthesis of novel compounds for various applications often involves the development of specific ligands to control the outcome of the reaction. mdpi.com The presence of both a chloro and a cyano group on the this compound ring system presents a unique electronic environment that could be exploited in the design of new ligands with specific coordination properties.

Furthermore, other transition metals like copper and gold have been shown to catalyze specific transformations. Copper-catalyzed reactions, for instance, are often used in conjunction with palladium in Sonogashira couplings and have also been developed for cyanation reactions. wikipedia.orgmdpi.com Gold-catalyzed cyanations of organohalides have also been reported, offering an alternative to palladium-based systems. researchgate.net The development of such methodologies expands the toolbox available for the functionalization of halo-substituted quinolines.

Advanced Applications and Research Directions of 5 Chloroquinoline 7 Carbonitrile Scaffolds

Development of Fluorescent Probes and Bio-imaging Agents

Small-molecule fluorescent probes are indispensable tools in chemical biology, offering high sensitivity and rapid response times for visualizing biological processes. nih.gov Quinoline (B57606) derivatives, in particular, have been explored as fluorogenic scaffolds due to the nitrogen atom's ability to interact with target molecules, leading to detectable changes in fluorescence. nih.gov The development of quinoline-based probes has been driven by the need for simple, synthetically accessible scaffolds with predictable and tunable photophysical properties. nih.govresearchgate.net

Design Principles for Tunable Photophysical Properties

The rational design of fluorescent probes based on the quinoline scaffold allows for the engineering of molecules with specific and predictable photophysical characteristics. nih.gov A modular design approach, which divides the probe into distinct domains, is often employed. These domains are responsible for:

Compound Polarization: Influences the molecule's interaction with its environment. researchgate.net

Tuning of Photophysical Properties: Modifications to this part of the scaffold can alter the absorption and emission wavelengths, as well as the quantum yield. researchgate.net

Structural Diversity: Allows for the introduction of various functional groups to target specific analytes or cellular compartments. researchgate.net

This modularity is often achieved through synthetic strategies like palladium-catalyzed cross-coupling reactions, which facilitate the combinatorial development of a wide range of structurally diverse quinoline-based fluorophores. nih.govresearchgate.net Key mechanisms that are often exploited in the design of these probes include Photo-Induced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT). crimsonpublishers.comresearchgate.net For instance, probes can be designed to exhibit a "turn-on" fluorescence response, where the fluorescence is initially quenched and then restored upon interaction with the target analyte. crimsonpublishers.com

Applications in Cellular Studies and Environmental Sensing

The versatility of quinoline-based fluorescent probes has led to their application in a variety of cellular and environmental contexts. They have been successfully used for live-cell imaging, with some probes demonstrating a unique two-stage fluorescence response to changes in intracellular pH. nih.gov This capability is crucial for studying cellular processes and dysfunctions.

In environmental science, these probes offer a rapid and sensitive method for detecting pollutants. For example, a "turn-on" fluorescent probe synthesized from quinoline and coumarin (B35378) has been developed for the selective and sensitive detection of hypochlorite (B82951) in water samples. nih.gov Another quinoline-based probe, HQ, has been designed for the detection and monitoring of hypochlorous acid in biological models of rheumatoid arthritis, demonstrating high selectivity and sensitivity. rsc.org These probes are valuable tools for monitoring environmental contamination and understanding the role of reactive oxygen species in disease.

Probes for Metal Ion Detection in Biological Systems

Quinoline derivatives have proven to be effective chemosensors for the detection of various metal ions in biological systems. The nitrogen atom and other potential coordination sites on the quinoline ring can selectively bind to specific metal ions, leading to a measurable change in the probe's fluorescence. rsc.org

A notable application is the development of a quinoline-based fluorescent probe for the selective detection of copper ions. rsc.org This probe exhibits a significant enhancement in fluorescence and a bathochromic shift (a shift to a longer wavelength) of approximately 35 nm upon binding to copper, with a detection limit of 1.03 μM. rsc.org Such probes provide a colorimetric method for distinguishing between different oxidation states of copper (cuprous and cupric ions) and discriminating them from other metal ions. rsc.org

Furthermore, theoretical studies using density functional theory have been employed to investigate the coordination and capture of toxic heavy metal ions like lead, mercury, chromium, cadmium, and arsenic by quinoline-derivative molecular probes. nih.gov These studies help in understanding the binding mechanisms and designing more efficient and selective probes for environmental monitoring and toxicology research. nih.gov

Agrochemical Research and Development

The quinoline scaffold is a cornerstone in the discovery of new pesticides. nih.govacs.org Its derivatives have shown a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. researchgate.netmdpi.com The structural versatility of the quinoline ring allows for extensive modifications to optimize potency and selectivity against specific agricultural pests and pathogens. mdpi.com

Structure-Activity Relationship (SAR) Studies in Agrochemical Contexts

Structure-activity relationship (SAR) studies are fundamental to the development of effective agrochemicals. nih.govacs.org These studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. For quinoline-based pesticides, SAR studies have identified key structural features that are crucial for their efficacy.

For instance, research on quinoline derivatives has shown that substitutions at specific positions on the quinoline ring can significantly impact their insecticidal or fungicidal activity. acs.org In the context of insecticidal activity, modifications often focus on the 2-, 4-, 7-, and 8-positions of the quinoline ring. acs.org Introducing small group substituents at the 7- and 8-positions, attaching long-chain alkanes or amide structures at the 2-position, and introducing chiral structures or specific heterocyclic rings at the 4-position have been identified as key strategies in the design of potent insecticides. acs.org Similarly, for antifungal agents, the introduction of fluorine atoms and other substituents has been shown to enhance activity against various plant pathogens. mdpi.com

A study on novel fluorinated quinoline analogs, using the commercial fungicide Tebufloquin as a lead compound, demonstrated that specific substitutions on the quinoline ring resulted in compounds with good antifungal activity against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com

Quinoline Derivatives as Molecular Scaffolds in Pesticide Discovery

The unique properties of the quinoline scaffold make it an attractive starting point for the discovery of new pesticides. nih.govacs.org The development of new agricultural molecular scaffolds is a significant challenge, and quinoline derivatives offer a promising solution, particularly in the fungicide discovery pipeline. nih.govacs.org

Several commercial pesticides are based on the quinoline scaffold, highlighting its importance in the agrochemical industry. acs.org The discovery of novel pesticides based on this scaffold is seen as an excellent opportunity to provide new solutions for crop protection. acs.org Researchers have synthesized and evaluated numerous quinoline derivatives, leading to the identification of compounds with potent insecticidal and fungicidal activities. For example, a series of quinoline and isoquinoline (B145761) isoxazolines have been designed, with some derivatives showing insecticidal potency comparable to commercial insecticides. researchgate.net